
1,3-Bis(bromomethyl)-2-tert-butylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(bromomethyl)-2-tert-butylbenzene is an organic compound with the molecular formula C12H16Br2 It is a derivative of benzene, where two bromomethyl groups and a tert-butyl group are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-2-tert-butylbenzene can be synthesized through a multi-step process involving the bromination of 2-tert-butylbenzene. The general synthetic route involves the following steps:
Bromination of 2-tert-butylbenzene: The starting material, 2-tert-butylbenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This step introduces bromine atoms to the benzene ring.
Formation of Bromomethyl Groups: The brominated intermediate is then treated with formaldehyde (CH2O) and hydrobromic acid (HBr) to form the bromomethyl groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the final product.
化学反应分析
Types of Reactions
1,3-Bis(bromomethyl)-2-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromomethyl groups are oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学研究应用
1,3-Bis(bromomethyl)-2-tert-butylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1,3-Bis(bromomethyl)-2-tert-butylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
1,3-Bis(chloromethyl)-2-tert-butylbenzene: Similar structure but with chlorine atoms instead of bromine.
1,3-Bis(methyl)-2-tert-butylbenzene: Lacks the halogen atoms, making it less reactive in substitution reactions.
1,3-Bis(bromomethyl)benzene: Similar but without the tert-butyl group, affecting its steric properties and reactivity.
Uniqueness
1,3-Bis(bromomethyl)-2-tert-butylbenzene is unique due to the presence of both bromomethyl and tert-butyl groups, which confer specific reactivity and steric properties. This combination makes it a valuable compound for targeted synthesis and applications in various fields.
属性
CAS 编号 |
90625-77-7 |
|---|---|
分子式 |
C12H16Br2 |
分子量 |
320.06 g/mol |
IUPAC 名称 |
1,3-bis(bromomethyl)-2-tert-butylbenzene |
InChI |
InChI=1S/C12H16Br2/c1-12(2,3)11-9(7-13)5-4-6-10(11)8-14/h4-6H,7-8H2,1-3H3 |
InChI 键 |
SXMLFURKDWHZFA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=CC=C1CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)

![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
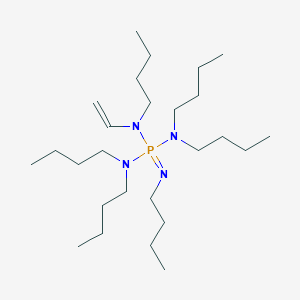

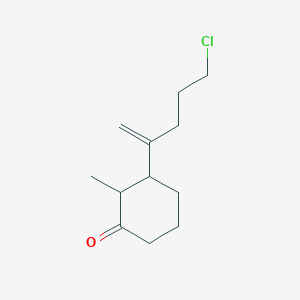
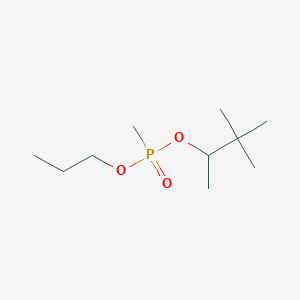
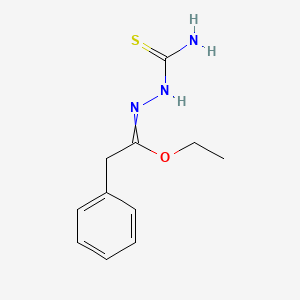
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)
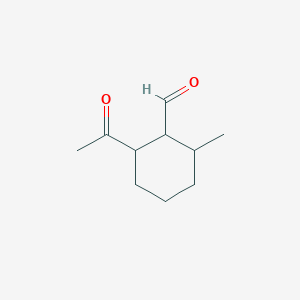
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)

